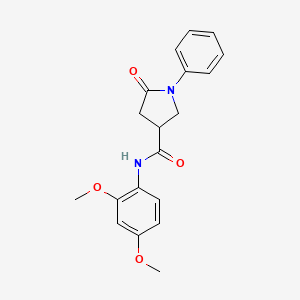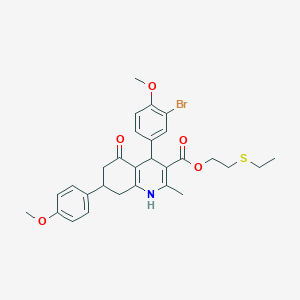
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as DOP or DOPA, is a synthetic compound that has been widely used in scientific research. DOP belongs to the family of pyrrolidinecarboxamide derivatives, which have been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts on the GABAergic system by enhancing the activity of GABA receptors. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which can lead to its anticonvulsant and anxiolytic effects. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to decrease the levels of inflammatory cytokines, which can lead to its anti-inflammatory effects. Additionally, N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to increase the levels of antioxidant enzymes, which can lead to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, future research can focus on developing new derivatives of N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide with improved pharmacological properties.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4-dimethoxybenzaldehyde and phenylacetic acid with pyrrolidine-2,5-dione in the presence of a base catalyst. The product is then purified by recrystallization to obtain pure N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been extensively used in scientific research due to its various biological activities. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. It has also been reported to have neuroprotective and anti-tumor properties. N-(2,4-dimethoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been used in studies related to drug addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-8-9-16(17(11-15)25-2)20-19(23)13-10-18(22)21(12-13)14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJYNFDABLNZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide](/img/structure/B5030750.png)

![N-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B5030783.png)
![2-[(5-bromo-2-furyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5030799.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![1,7-dimethyl-3-(4-methylbenzyl)-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5030805.png)
![N-(3-bromophenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5030809.png)
![N-benzyl-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5030813.png)

![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
![N-{3-[(4-nitrophenyl)amino]propyl}-2,2-diphenylacetamide](/img/structure/B5030840.png)
![5-[(diethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5030842.png)